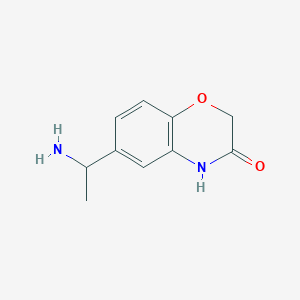

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound featuring a benzoxazine ring with an aminoethyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 2H-1,4-benzoxazin-3(4H)-one as the core structure.

Aminoethylation: The introduction of the 1-aminoethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the benzoxazinone with an appropriate aminoethylating agent, such as ethylenediamine, under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at elevated temperatures (around 80-100°C) to facilitate the substitution process. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and promote the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-efficiency and yield. This involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the benzoxazine ring, potentially leading to ring-opened products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced benzoxazine derivatives.

Substitution: Formation of various substituted benzoxazines depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Used as a ligand in catalytic systems for organic transformations.

Polymer Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.

Biology

Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.

Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.

Diagnostic Tools: Used in the development of diagnostic assays due to its ability to interact with biological molecules.

Industry

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzoxazine ring can intercalate into DNA or interact with enzyme active sites, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one: Similar in structure but with different substituents.

2H-1,4-benzoxazin-3(4H)-one: Lacks the aminoethyl group, resulting in different reactivity and applications.

1,4-benzoxazine derivatives: Various derivatives with different substituents on the benzoxazine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- IUPAC Name : this compound

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antidiabetic properties. In a comparative study, compounds similar to this compound showed prolonged antihyperglycemic effects when tested on diabetic rat models. For instance, compounds with structural similarities were found to reduce blood glucose levels significantly compared to traditional antidiabetic drugs like glibenclamide .

Table 1: Antihyperglycemic Effects of Benzoxazinone Derivatives

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| 6-(1-aminoethyl) | 2 | 45 |

| Glibenclamide | 2 | 30 |

| Control | - | 5 |

Antimicrobial Activity

The antimicrobial potential of benzoxazinone derivatives has also been explored. In vitro studies indicated that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for several strains were notably low, suggesting strong bioactivity.

Table 2: Antimicrobial Efficacy of Benzoxazinone Compounds

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0195 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

| Candida albicans | 0.0048 | Fungicidal |

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body:

- β-Adrenergic Receptor Agonism : Some studies suggest that benzoxazinones may act as agonists for β-adrenoceptors, leading to smooth muscle relaxation and potential applications in treating respiratory conditions like asthma .

- Inhibition of Glycogen Phosphorylase : The compound may also inhibit glycogen phosphorylase activity, contributing to its antidiabetic effects by promoting glucose uptake in tissues .

Case Studies

Several case studies have highlighted the effectiveness of benzoxazinone derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with a compound structurally related to this compound showed a significant decrease in blood glucose levels over a six-day period compared to control groups .

- Antimicrobial Trials : Clinical trials assessing the antimicrobial properties of similar compounds demonstrated efficacy against resistant bacterial strains, suggesting potential for development into new antibiotics .

Propiedades

IUPAC Name |

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFUCXHAUJAEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.